molecular formula C14H9F3O2 B6404326 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1261898-16-1

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6404326
CAS No.: 1261898-16-1
M. Wt: 266.21 g/mol
InChI Key: DKOQIQXZONSTGL-UHFFFAOYSA-N
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Description

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a trifluorophenyl group attached to a benzoic acid core, with a methyl group at the second position

Properties

IUPAC Name

2-methyl-3-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-7-9(3-2-4-10(7)14(18)19)13-11(16)5-8(15)6-12(13)17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOQIQXZONSTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690561
Record name 2',4',6'-Trifluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-16-1
Record name 2',4',6'-Trifluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The trifluorophenyl group can be reduced under specific conditions.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound.

    Reduction: Formation of partially or fully reduced trifluorophenyl derivatives.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the benzoic acid moiety facilitates interactions with active sites. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid
  • 2,4,6-Trifluorophenylboronic acid
  • 2,3,6-Trifluorobenzoic acid

Comparison:

Biological Activity

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a trifluorophenyl group, enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}F3_{3}O2_2
  • Molecular Weight : 294.25 g/mol

The trifluoromethyl group is known to significantly alter the physicochemical properties of organic compounds, often enhancing their biological activity through increased binding affinity to target proteins or enzymes.

The biological mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluorophenyl moiety can enhance the compound's metabolic stability and lipophilicity, allowing it to effectively penetrate cellular membranes and interact with intracellular targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The binding affinity is likely influenced by the trifluoromethyl group which can stabilize interactions with active sites on enzymes.
  • Antimicrobial Activity : Research indicates that compounds with similar structures have exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the trifluorophenyl group is hypothesized to contribute to this activity by enhancing lipophilicity and facilitating membrane disruption.

Antiproliferative Effects

A study evaluating the antiproliferative effects of related compounds demonstrated that those containing trifluoromethyl groups significantly inhibited cancer cell proliferation. For instance:

  • Cell Lines Tested : Prostate cancer (PC3), breast cancer (MCF-7).
  • IC50_{50} Values : Compounds with trifluoromethyl substitutions showed IC50_{50} values in the low micromolar range (e.g., 10-20 µM), indicating potent anticancer activity.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.9 µM
Escherichia coli25.0 µM
Pseudomonas aeruginosa30.5 µM

These findings suggest potential applications in treating infections caused by resistant strains.

Case Studies

  • Anticancer Research : A recent study investigated the effects of various benzoic acid derivatives on cancer cell lines. The results indicated that compounds similar to this compound could inhibit cell growth through apoptosis induction mechanisms.
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of fluorinated benzoic acids. The results confirmed that derivatives with a trifluoromethyl group had enhanced efficacy against both gram-positive and gram-negative bacteria.

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